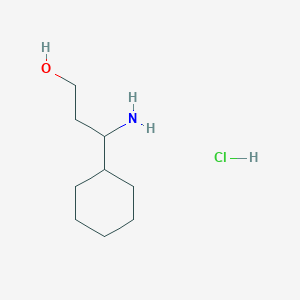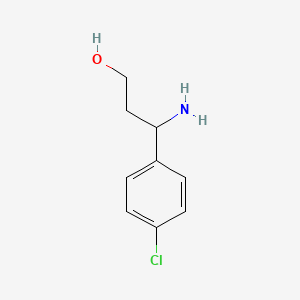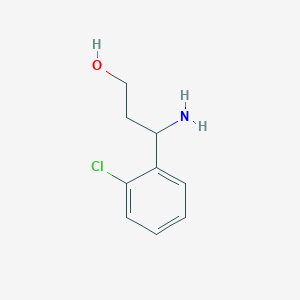
Boc-L-Cyclopropylalanine-DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-L-Cyclopropylalanine-DCHA is a derivative of amino acids that is used in peptide synthesis. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino group. Cyclopropylalanine is an amino acid with a cyclopropyl side chain, and DCHA likely refers to dicyclohexylamine, a base that can be used to deprotect the Boc group during synthesis. While the provided papers do not directly discuss Boc-L-Cyclopropylalanine-DCHA, they do provide insights into similar compounds and their synthesis and structure.
Synthesis Analysis
The synthesis of Boc-protected amino acid derivatives is a critical step in the production of peptides for research and therapeutic use. The second paper discusses the synthesis of a Boc-protected phenylalanine derivative, which is relevant to the synthesis of Boc-L-Cyclopropylalanine-DCHA. The synthesis involves the introduction of the Boc group to protect the amino function during the solid-phase synthesis of peptides. This process is essential to ensure that the amino group does not react prematurely during peptide elongation .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is crucial for understanding their reactivity and conformation in peptides. The first paper provides detailed information on the crystal structure of a Boc-protected glycyl-phenylalanine compound. It describes the trans planar nature of the peptide unit and its perpendicular orientation to the urethane moiety. The detailed torsion angles provided for the backbone and side chain can give insights into the conformational preferences of Boc-protected amino acids, which would be relevant for understanding the structure of Boc-L-Cyclopropylalanine-DCHA .
Chemical Reactions Analysis
The chemical reactions involving Boc-protected amino acids typically include the coupling of amino acids during peptide synthesis and the deprotection of the Boc group. The Boc group is stable under acidic conditions but can be removed under mildly acidic conditions, such as with DCHA, which is likely relevant for the deprotection of Boc-L-Cyclopropylalanine-DCHA. The papers provided do not detail the chemical reactions of Boc-L-Cyclopropylalanine-DCHA specifically, but the principles of Boc deprotection and peptide coupling are well-established in the field of peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the protecting group and the side chain of the amino acid. The first paper mentions the crystallographic data, which includes the unit cell dimensions and the density of the compound, providing a basis for understanding the physical properties of similar Boc-protected amino acids. The chemical properties, such as reactivity and stability, are determined by the structure of the amino acid and the protecting group. The Boc group, in particular, is known for its stability under basic conditions and its susceptibility to acid-catalyzed removal .
Mechanism of Action
Safety and Hazards
Boc-L-Cyclopropylalanine-DCHA is classified as harmful by inhalation, in contact with skin, and if swallowed . It is also irritating to eyes and the respiratory system . It is highly flammable . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINYDUVLDJIAC-WDBKTSHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Cyclopropylalanine-DCHA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)











